Lucanthone Hydrochloride

DNA Repair APE1 Inhibition Cancer Research

Lucanthone Hydrochloride is an essential procurement for oncology and parasitology research. Its unique dual mechanism as an APE1 inhibitor (IC50=5 µM) and a more potent autophagy inhibitor than chloroquine in breast cancer models makes it a critical tool. As a prodrug converted to Hycanthone, it enables metabolism and SAR studies. Its validated role as a radiosensitizer, cutting tumor regression time by 50% in combination with radiotherapy, supports advanced glioblastoma research. This compound is ideal for investigating DNA base excision repair, autophagic cell death, and targeted nanomedicine development.

Molecular Formula C20H25ClN2OS
Molecular Weight 376.9 g/mol
CAS No. 548-57-2
Cat. No. B1675350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLucanthone Hydrochloride
CAS548-57-2
SynonymsLucanthone
Lucanthone Hydrochloride
Miracil D
Tixantone
Molecular FormulaC20H25ClN2OS
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O.Cl
InChIInChI=1S/C20H24N2OS.ClH/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20;/h6-11,21H,4-5,12-13H2,1-3H3;1H
InChIKeyLAOOXBLMIJHMFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely soluble in water. ... Slightly soluble in alcohol.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lucanthone Hydrochloride CAS 548-57-2: Technical Overview for Antischistosomal and Anticancer Research Procurement


Lucanthone Hydrochloride (CAS 548-57-2) is a thioxanthenone DNA intercalator and an orally bioavailable schistosomicide [1]. It acts as an inhibitor of both topoisomerase II and the key DNA base excision repair enzyme apurinic/apyrimidinic endonuclease 1 (APE1) . While originally developed for treating schistosomiasis, Lucanthone has been largely replaced by its active metabolite, Hycanthone, and later by Praziquantel [2]. However, Lucanthone has gained renewed interest as a potential antitumor agent due to its ability to inhibit DNA repair and autophagy, and it has been evaluated in clinical trials as a radiosensitizer for glioblastoma and brain metastases [3].

Lucanthone Hydrochloride CAS 548-57-2: Why Direct Substitution with Analogs Like Hycanthone or Praziquantel Is Not Scientifically Justified


Direct substitution of Lucanthone Hydrochloride with its close analogs or alternative schistosomicides is not a straightforward scientific or procurement decision due to its unique pharmacological profile. Lucanthone is a prodrug that is metabolized to Hycanthone, yet the two compounds exhibit significant differences in potency, toxicity, and mutagenicity [1]. Furthermore, Lucanthone's distinct activity as an APE1 inhibitor and an autophagy modulator sets it apart from later-generation antischistosomal drugs like Praziquantel, which have a different mechanism of action [2]. These differences are critical for research applications where specific molecular targets and pathways are being investigated, and substituting one compound for another can lead to vastly different experimental outcomes, as detailed in the quantitative evidence below.

Lucanthone Hydrochloride CAS 548-57-2: Quantitative Evidence for Differentiation Against Key Comparators


Lucanthone vs. Hycanthone: Potency and Affinity for APE1 Inhibition

In a direct comparison, Lucanthone inhibits the endonuclease activity of the DNA repair enzyme APE1 with an IC50 of 5 µM, while its active metabolite Hycanthone is significantly more potent with an IC50 of 80 nM [1]. This difference in inhibitory potency is further reflected in their binding affinities (KD) to APE1, measured by BIACORE, which are 89 nM for Lucanthone and 10 nM for Hycanthone [1].

DNA Repair APE1 Inhibition Cancer Research Radiosensitization

Lucanthone vs. Hycanthone: Differential In Vivo Antischistosomal Potency in Rodent Models

A 1967 study comparing oral and parenteral activity of Hycanthone and Lucanthone in experimental infections with Schistosoma mansoni found that when administered intragastrically, Hycanthone was 9 times more active than Lucanthone in hamsters and 3 times more active in mice [1]. Furthermore, Lucanthone was found to be only slightly active parenterally at subtoxic levels, whereas a single intramuscular dose of Hycanthone achieved efficacy equivalent to a 5-day oral regimen [1].

Schistosomiasis Antiparasitic In Vivo Efficacy Drug Metabolism

Lucanthone vs. Hycanthone: Distinct Mutagenicity Profiles in Mammalian Cells

A mutagenicity study at the thymidine kinase (TK) locus in cultured mouse lymphoma cells (L5178Y TK+/-) showed that both Lucanthone and Hycanthone exhibit complex, non-linear dose-response curves for mutagenicity [1]. While both compounds are mutagenic, their dose-response profiles differ. Furthermore, structural analogs were shown to vary in mutagenic potency by 10- to 100-fold [1]. Notably, the study suggests that N-oxidation of Lucanthone's diethylamino group can markedly reduce mutagenic activity while retaining or enhancing antischistosomal activity [2].

Genetic Toxicology Mutagenicity Drug Safety Thioxanthenones

Lucanthone as a Clinical Radiosensitizer: Adjuvant Effect in Cancer Therapy

A 1975 clinical trial assessed the effect of Lucanthone (miracil D) as an adjuvant to radiation therapy in patients with measurable pulmonary metastases and advanced squamous-cell oral and pharyngeal tumors [1]. The study reported that the time required for 50% tumor regression was decreased by approximately 50% in the group receiving Lucanthone in addition to irradiation, compared to irradiation alone [1].

Radiation Oncology Radiosensitizer Clinical Trial Pulmonary Metastases

Lucanthone's Dual Inhibition of APE1 and Autophagy: A Comparative Advantage Over Standard Autophagy Inhibitors

Research has shown that Lucanthone is a novel inhibitor of autophagy that induces cathepsin D-mediated apoptosis and possesses significantly more potent activity in breast cancer models compared with the standard autophagy inhibitor chloroquine [1]. While a direct quantitative comparison is not provided in the abstract, the study clearly states that Lucanthone has 'significantly more potent activity' [1]. Furthermore, Lucanthone's mechanism is unique as it simultaneously inhibits APE1 and disrupts autophagic flux by targeting lysosomes, a dual action not shared by many other autophagy inhibitors .

Autophagy APE1 Cancer Therapeutics Drug Combination

Lucanthone's Differential Uptake and Cytotoxicity in Glioblastoma vs. Normal Cells

A study investigating Lucanthone-loaded graphene nanoribbons (O-GNR-PEG-DSPE) for glioblastoma therapy reported differential uptake and toxicity. Cellular uptake of the Lucanthone-loaded nanoribbons by a GBM cell line (U251) exceeded 67% after 24 hours, compared to only ~38% uptake by MCF-7 breast cancer cells and ~29% by rat glial progenitor cells (CG-4) [1]. This differential uptake was associated with significant toxicity to U251 cells but little to no toxicity in MCF-7 or CG-4 cells, suggesting a potential for reduced off-target effects [1].

Glioblastoma Drug Delivery Nanomedicine Tumor Selectivity

Lucanthone Hydrochloride CAS 548-57-2: Recommended Research Applications Based on Quantitative Evidence


Investigating APE1-Mediated DNA Repair and Radiosensitization in Oncology

Based on direct comparative data showing Lucanthone's specific inhibition of APE1 (IC50 = 5 µM) [1] and its established clinical adjuvant effect in reducing tumor regression time by 50% when combined with radiotherapy [2], Lucanthone is a well-justified research tool for studies on DNA base excision repair pathways and the development of combination radio-chemotherapy strategies. It is particularly relevant for research in cancers known to overexpress APE1, such as glioblastoma and breast cancer.

Studying the Prodrug-to-Metabolite Relationship and Differential Toxicology

Lucanthone's role as a less potent prodrug that is metabolized to the more active Hycanthone provides a unique research model [1]. Its distinct pharmacokinetic profile—being orally active but only slightly active parenterally—and its different mutagenicity and toxicity profile compared to Hycanthone [2] make it a valuable comparator for studies on drug metabolism, structure-activity relationships (SAR) in thioxanthenones, and the genetic toxicology of this chemical class.

Exploring Novel Autophagy Inhibition Mechanisms in Cancer Models

The evidence demonstrates Lucanthone is a novel inhibitor of autophagy that acts via lysosomal disruption and induces cathepsin D-mediated apoptosis, with reported activity superior to chloroquine in breast cancer models [1]. Its dual targeting of APE1 and autophagy distinguishes it from other autophagy inhibitors, making it a specialized tool for investigating the interplay between DNA repair and autophagy in cancer cell survival and therapy resistance.

Developing Tumor-Selective Nanocarrier Formulations for Glioblastoma

Research has shown that Lucanthone can be effectively loaded onto graphene nanoribbons, leading to differential cellular uptake: >67% in GBM cells versus ~29% in normal glial cells after 24 hours [1]. This selectivity, coupled with its known anti-GBM activity, positions Lucanthone as a compelling payload for the development of targeted nanomedicines aimed at improving the therapeutic window for glioblastoma and other hard-to-treat brain cancers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lucanthone Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.